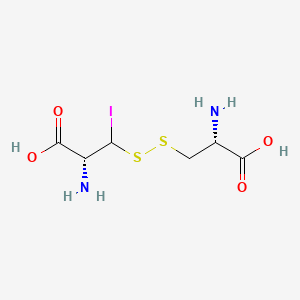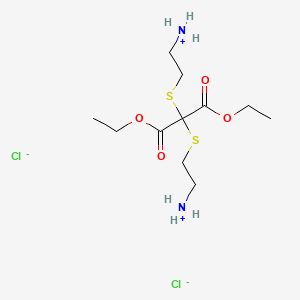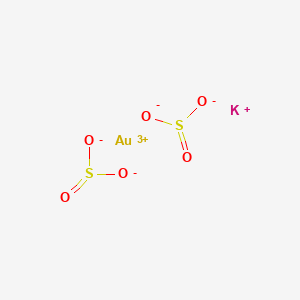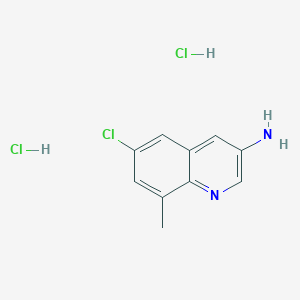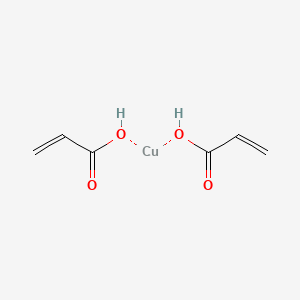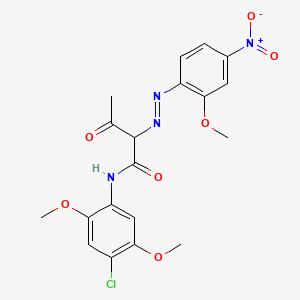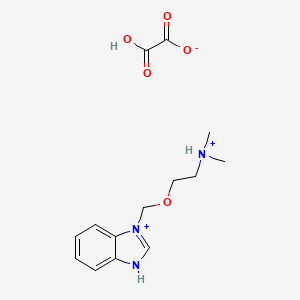
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate is a complex organic compound with a unique structure that combines benzimidazole and azanium moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate typically involves multiple steps, starting with the preparation of benzimidazole derivatives. The key steps include:
Formation of Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using appropriate alkylating agents to introduce the 1-ylmethoxy group.
Quaternization: The resulting intermediate is quaternized with dimethyl sulfate or similar reagents to form the dimethylazanium moiety.
Coupling with Glyoxylate: Finally, the compound is coupled with glyoxylate to introduce the 2-hydroxy-2-oxoacetate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .
Applications De Recherche Scientifique
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The azanium group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A simpler compound with similar core structure but lacking the additional functional groups.
Imidazole: Another related compound with a similar ring structure but different functional groups.
Quaternary Ammonium Compounds: Compounds with similar azanium moieties but different core structures.
Uniqueness
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate is unique due to its combination of benzimidazole and azanium moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H20N3O5+ |
|---|---|
Poids moléculaire |
310.33 g/mol |
Nom IUPAC |
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C12H17N3O.C2H2O4/c1-14(2)7-8-16-10-15-9-13-11-5-3-4-6-12(11)15;3-1(4)2(5)6/h3-6,9H,7-8,10H2,1-2H3;(H,3,4)(H,5,6)/p+1 |
Clé InChI |
ZOAQOAHERQIXNP-UHFFFAOYSA-O |
SMILES canonique |
C[NH+](C)CCOC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



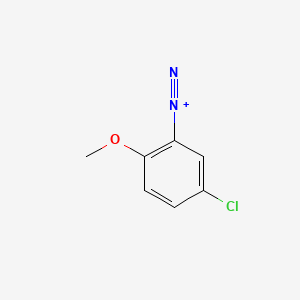
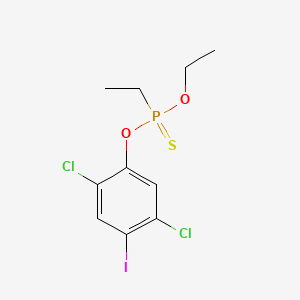
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)

